![molecular formula C13H8F3NO4 B2806410 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene CAS No. 74030-44-7](/img/structure/B2806410.png)
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
Overview
Description
“1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene” is a chemical compound with the molecular formula C13H8F3NO4 . It is a type of nitro compound and a non-heterocyclic fluorinated building block .
Molecular Structure Analysis
The molecular structure of “1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene” consists of a benzene ring substituted with nitro and phenoxy groups. The phenoxy group is further substituted with a trifluoromethoxy group .Scientific Research Applications
Fluorinated Building Blocks
Fluorinated compounds play a pivotal role in synthetic chemistry. Researchers utilize 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene as a building block to introduce fluorine atoms into target molecules. Fluorination often enhances chemical stability, lipophilicity, and bioactivity.
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene on Sigma-Aldrich
Safety and Hazards
“1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene” is classified as an irritant . It may cause skin irritation, and it may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .
properties
IUPAC Name |
1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)17(18)19/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACLFAIEXLKPGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene |
Synthesis routes and methods
Procedure details
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